molecular formula C5H9NO3 B3323176 4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one CAS No. 1613588-28-5

4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No. B3323176
CAS RN: 1613588-28-5
M. Wt: 131.13 g/mol
InChI Key: DSKKPLSYZLTKBE-UHFFFAOYSA-N
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Description

The compound “4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one” is an organic compound. The hydroxymethyl group in the compound is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Synthesis Analysis

The synthesis of 4-hydroxymethyl-substituted oxazolidinones, including optically active ones, has been described in the literature. Tetraarylphosphonium salts catalyze the reaction of glycidol with isocyanates effectively. The neutral catalysis facilitates glycidol addition to isocyanates followed by intramolecular cyclization .


Chemical Reactions Analysis

The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin, which may be related to the compound , has been studied. The resin is pyrolyzed through three parallel independent reaction steps .

Scientific Research Applications

Synthesis and Chemical Properties

4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one has been explored in various synthesis processes. One study reports the synthesis of isomeric 2-oxazolidinones from specific propanediols, examining the effects of experimental conditions on the formation of these compounds (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007). Another research delves into the synthesis of enantiomerically pure 2-amino-1,4-diols from chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones, highlighting the role of 4-hydroxymethyl-5-methyl-1,3-oxazolidin-2-one in such processes (González-Rosende, Jordá-Gregori, Sepúlveda-Arques, & Orena, 2004).

Enzymatic Synthesis and Kinetic Modeling

The compound has been a subject in enzymatic synthesis studies. One such research investigates the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, proposing a reaction mechanism and kinetic modeling (Yadav & Pawar, 2014).

Electrosynthesis and Precursor Applications

Electrosynthesis of chiral 4-methoxy-2-oxazolidinones, including 4-hydroxymethyl-5-methyl-1,3-oxazolidin-2-one, demonstrates its use in the synthesis of β-amino alcohol precursors and other pharmacologically active derivatives (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).

Structural and Crystallographic Studies

Structural determinations of related oxazolidines have been conducted to ascertain the absolute configuration of chiral centers, contributing to the understanding of the molecular structure of such compounds (Bolte, Monz, & Wagner, 1999).

Applications in Antibacterial Agents

While this request excludes direct information on drug use and side effects, it's noteworthy that oxazolidinones as a class have been studied for their antibacterial properties, indicating the potential pharmacological relevance of this compound in this context (Zurenko et al., 1996).

Environmental Applications

Studies have also focused on the chemical fixation of carbon dioxide into 2-oxazolidinones, highlighting an environmental application of such compounds (Xu, Zhao, & Jia, 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-(Hydroxymethyl)phenoxyacetic acid, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKKPLSYZLTKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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